Vasopressin, 8-l-lysine-, monoacetate (salt)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lysipressin (acetate) is synthesized through peptide synthesis techniques, which involve the stepwise addition of amino acids to form the desired peptide sequence. The synthesis typically starts with the protection of amino groups and carboxyl groups to prevent unwanted reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) .
Industrial Production Methods
Industrial production of lysipressin (acetate) involves large-scale peptide synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support, followed by cleavage from the support and purification using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Lysipressin (acetate) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues can be oxidized to form cystine.
Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC.
Major Products Formed
Oxidation: Cystine-containing peptides.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Lysipressin (acetate) has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in water balance and smooth muscle contraction.
Medicine: Explored for its potential therapeutic applications in conditions like diabetes insipidus and vasodilatory shock.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques
Mechanism of Action
Lysipressin (acetate) exerts its effects by binding to vasopressin receptors, specifically the V1A and V2 receptors. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the contraction of smooth muscle cells and the regulation of water reabsorption in the kidneys .
Comparison with Similar Compounds
Similar Compounds
Arginine vasopressin: Another analog of vasopressin with arginine at position 8 instead of lysine.
Desmopressin: A synthetic analog of vasopressin with enhanced antidiuretic potency and fewer pressor effects
Uniqueness
Lysipressin (acetate) is unique due to its specific amino acid sequence, which includes lysine at position 8. This modification results in distinct pharmacological properties, such as its ability to induce smooth muscle contraction and regulate water balance .
Biological Activity
Vasopressin, specifically in its 8-l-lysine form (often referred to as lysine vasopressin or LVP), is a synthetic analog of the naturally occurring antidiuretic hormone arginine vasopressin (AVP). This compound exhibits significant biological activity, particularly in the regulation of water retention, vasoconstriction, and modulation of endocrine functions. This article explores the biological activity of 8-l-lysine vasopressin, focusing on its mechanisms, effects, and clinical applications.
Lysine vasopressin primarily acts through three types of vasopressin receptors:
- V1A Receptors : Primarily responsible for mediating vasoconstriction in vascular smooth muscle.
- V2 Receptors : Involved in promoting water reabsorption in the kidneys.
- V1B Receptors : Play a role in stimulating ACTH release from the pituitary gland.
The binding affinity of LVP to these receptors is crucial for its physiological effects. Research indicates that LVP has a high affinity for V1A receptors, which mediates its vasoconstrictive effects, while also exhibiting antidiuretic properties via V2 receptor activation .
Biological Effects
1. Antidiuretic Activity:
Lysine vasopressin has demonstrated potent antidiuretic effects. In clinical studies, administration of LVP resulted in decreased urine output and increased urine osmolality without significantly affecting glomerular filtration rate (GFR) in animal models . A study involving patients with diabetes insipidus showed that nasal administration of LVP effectively controlled excessive urination .
2. Vasoconstriction:
LVP induces vasoconstriction through V1A receptor activation. In isolated arterial studies, LVP produced significant increases in vascular resistance and blood pressure . This effect is particularly beneficial in conditions such as septic shock or acute hemorrhage where maintaining blood pressure is critical.
3. Endocrine Modulation:
LVP has been shown to stimulate cortisol secretion in patients with specific adrenal disorders. In a notable case study, two patients with ACTH-independent Cushing's syndrome exhibited marked plasma cortisol responses following LVP injection, highlighting its potential role in adrenal regulation .
Clinical Applications
Lysine vasopressin is utilized in various clinical settings:
- Diabetes Insipidus : Effective in managing central diabetes insipidus by mimicking the action of endogenous AVP.
- Vasodilatory Shock : Used as a therapeutic agent to counteract hypotension during septic shock by enhancing vascular tone.
- Surgical Applications : Employed during certain surgical procedures to manage bleeding by inducing vasoconstriction.
Table 1: Summary of Clinical Studies Involving Lysine Vasopressin
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N13O12S2.C2H4O2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34;1-2(3)4/h1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69);1H3,(H,3,4)/t28-,29-,30-,31-,32-,33-,34-,35-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWAIKZITYLOMT-DHSVNZEYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H69N13O14S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1116.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83968-49-4 | |
Record name | Vasopressin, 8-l-lysine-, monoacetate (salt) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083968494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vasopressin, 8-l-lysine-, monoacetate (salt) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.094 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.